2,2-Dimethyl-3-(2-methylphenyl)-3-oxopropanoic acid
Description
2,2-Dimethyl-3-(2-methylphenyl)-3-oxopropanoic acid is a β-keto carboxylic acid derivative characterized by a central propanoic acid backbone substituted with two methyl groups at the C2 position and a 2-methylphenyl group at the C3 ketone position. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol.
The β-keto acid moiety is reactive, enabling participation in condensation or chelation reactions.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2-methylphenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C12H14O3/c1-8-6-4-5-7-9(8)10(13)12(2,3)11(14)15/h4-7H,1-3H3,(H,14,15) |
InChI Key |
GGLWHXGGJOXBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of 2,2-Dimethyl-3-oxopropanoic Acid or Its Derivatives
A common approach involves the alkylation of the β-keto acid or its ester derivatives with appropriately substituted benzyl halides.
- Starting materials: 2,2-dimethyl-3-oxopropanoic acid or methyl/ethyl esters thereof.
- Alkylating agent: 2-methylbenzyl bromide or chloride, prepared via bromomethylation of 2-methyl toluene derivatives.
- Base and conditions: Strong bases such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) are employed to generate the enolate of the β-keto acid or ester at low temperature (−78 °C to 0 °C), followed by addition of the benzyl halide.
- Solvent: Tetrahydrofuran (THF) is preferred for enolate generation and alkylation due to its ability to stabilize reactive intermediates.
This method yields the substituted β-keto acid esters, which can be hydrolyzed under mild acidic or basic conditions to the free acid.
Hydrolysis of Pyranoquinolinedione Derivatives
Though more specific to quinoline-substituted analogues, hydrolysis of cyclic pyranoquinolinedione intermediates in aqueous alkaline media can yield β-keto acids structurally related to 2,2-dimethyl-3-oxopropanoic acid derivatives.
- Procedure: Heating the pyranoquinolinedione in aqueous sodium hydroxide solution at elevated temperature (65–70 °C) promotes ring opening and hydrolysis to the β-keto acid.
- Workup: Extraction with dichloromethane followed by acidification yields the free acid.
- This method is more specialized but demonstrates the feasibility of β-keto acid formation via hydrolysis of cyclic precursors.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation with benzyl halides | LDA or KHMDS, THF, low temperature, benzyl bromide/chloride | 60–70 | Direct substitution, moderate yield | Requires preparation of benzyl halides; sensitive to conditions |
| Hydrolysis of cyclic precursors | Aqueous NaOH, 65–70 °C, dichloromethane extraction | 80–90 | High yield, straightforward hydrolysis | Limited to specific cyclic precursors |
| Cross-Dehydrogenative Coupling | KHMDS, I2, THF, low temperature | 60–70 | Mild conditions, selective alkylation | More complex setup, less direct for target compound |
Detailed Research Findings and Notes
Enolate Formation: The generation of the enolate ion of 2,2-dimethyl-3-oxopropanoic acid or its esters is crucial. Strong, non-nucleophilic bases such as LDA or KHMDS are preferred to avoid side reactions and ensure regioselectivity.
Benzyl Halide Preparation: Bromomethylation of 2-methyl-substituted benzenes is typically carried out using paraformaldehyde and hydrobromic acid/acetic acid mixtures at 50 °C for 2 hours, yielding benzyl bromides in 60–65% yield.
Esterification and Hydrolysis: Alkylation is often performed on ester derivatives to improve solubility and reactivity. Post-alkylation, esters are hydrolyzed under acidic or basic conditions to yield the free β-keto acid.
Spectroscopic Characterization: The β-keto acid shows characteristic keto and acid functionalities in IR spectra (~1700 cm⁻¹ for C=O stretches). NMR spectra confirm substitution patterns, with methyl groups appearing as singlets near δ 1.1–1.3 ppm and aromatic protons between δ 6.9–7.3 ppm.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(2-methylphenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Dimethyl-3-(2-methylphenyl)-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-(2-methylphenyl)-3-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share the 3-oxopropanoic acid core but differ in substituents or functional groups:
Table 1: Key Structural Features of Analogs
Key Observations:
Functional Groups : The ethyl ester derivative () exhibits higher lipophilicity compared to the carboxylic acid form, influencing solubility and bioavailability.
Electron-Withdrawing vs. Donating Groups: The chlorine in 3-(2-chlorophenyl)-3-oxopropanoic acid () is electron-withdrawing, enhancing the acidity of the β-keto group compared to the methyl-substituted analogs.
Physicochemical Properties
Limited data are available for direct comparisons, but inferences can be drawn from structural trends:
Table 2: Physicochemical Properties
Key Observations:
- LogP : The ethyl ester () has a higher LogP than the carboxylic acids, reflecting increased lipophilicity.
Biological Activity
2,2-Dimethyl-3-(2-methylphenyl)-3-oxopropanoic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 220.26 g/mol. Its structure features a propanoic acid backbone with dimethyl and methylphenyl substitutions, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds structurally similar to 2,2-Dimethyl-3-(2-methylphenyl)-3-oxopropanoic acid demonstrate significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains and fungi, suggesting a potential application in treating infections .
Anticancer Properties
Several studies have investigated the anticancer effects of related compounds. A notable study highlighted that derivatives of similar oxopropanoic acids exhibited cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Methyl-3-oxopropanoic acid | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| 2-Methyl-3-oxopropanoic acid | HCT116 (colon cancer) | 20 | Mitochondrial pathway activation |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been noted in various studies. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, indicating a potential for treating inflammatory diseases .
Enzymatic Interactions
The biological activity of 2,2-Dimethyl-3-(2-methylphenyl)-3-oxopropanoic acid may involve interactions with specific enzymes:
- Aldehyde Dehydrogenases : These enzymes are crucial in metabolizing aldehydes into carboxylic acids, influencing various metabolic pathways.
- Hydroxyisobutyrate Dehydrogenase : This enzyme plays a role in converting hydroxy acids into keto acids, which is significant in energy metabolism .
Cellular Pathways
The compound may affect several cellular pathways:
- Apoptosis : Induction of apoptosis via mitochondrial dysfunction has been observed in cancer cells treated with similar compounds.
- Reactive Oxygen Species (ROS) Modulation : The ability to modulate ROS levels can lead to oxidative stress and subsequent cell death in cancer cells .
Case Studies
- Study on Anticancer Activity : A study published in MDPI demonstrated that derivatives of 2,2-Dimethyl-3-(2-methylphenyl)-3-oxopropanoic acid significantly reduced cell viability in MCF-7 and HCT116 cell lines. The study utilized flow cytometry to assess apoptosis rates after treatment with varying concentrations of the compound .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of similar compounds showed a reduction in TNF-alpha and IL-6 levels in vitro, suggesting a promising therapeutic avenue for inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
